Pyrithione Zinc

Übersicht

Beschreibung

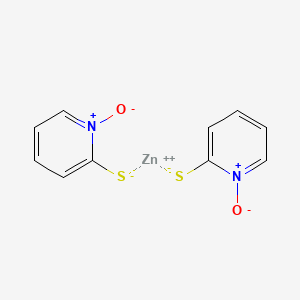

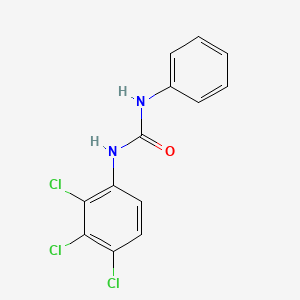

Pyrithione Zinc: is a coordination complex of zinc. It is widely recognized for its fungistatic (inhibiting the division of fungal cells) and bacteriostatic (inhibiting bacterial cell division) properties. This compound is commonly used in the treatment of seborrhoeic dermatitis and dandruff . This compound was first described in the 1930s and has since become a staple in various medicinal and industrial applications .

Wirkmechanismus

Target of Action

Zinc pyrithione (ZnPT) is a coordination complex of zinc that has fungistatic and bacteriostatic properties . It primarily targets fungal cells such as Malassezia globosa and M. restricta, inhibiting their division . It also targets bacterial cells, inhibiting their division . In addition to its antimicrobial properties, ZnPT has been found to target proteasome-associated deubiquitinases in tumor cells .

Mode of Action

ZnPT mediates its action by increasing the cellular levels of copper, which leads to the damage of iron-sulfur clusters of proteins essential for fungal metabolism and growth . This disruption of membrane transport is thought to be a key aspect of its antifungal effect . In tumor cells, ZnPT inhibits the activity of proteasome-associated deubiquitinases, leading to a rapid accumulation of protein-ubiquitin conjugates .

Biochemical Pathways

ZnPT affects several biochemical pathways. It disrupts metal homeostasis, particularly copper and zinc, in both human cell models and aquatic organisms . It also interferes with the synthesis of cellular ATP and forms complexes with proteins and metals within the cellular environment . The disruption of these pathways can lead to various downstream effects, including the inhibition of fungal and bacterial cell division .

Pharmacokinetics

The pharmacokinetics of ZnPT have been studied in rats. A physiologically based pharmacokinetic (PBPK) model was developed based on data from single-dose intravenous and oral gavage pharmacokinetic studies . The model replicated the observed short-term elimination kinetics of pyrithione in plasma and blood following single doses and longer-term temporal patterns of plasma and blood concentrations during repeated dosing schedules .

Result of Action

The action of ZnPT results in molecular and cellular effects. It has been observed to induce alterations in oxidative stress levels and disrupt metal homeostasis . It can impede membrane transport, interfere with the synthesis of cellular ATP, and form complexes with proteins and metals within the cellular environment . These actions result in the inhibition of fungal and bacterial cell division, making ZnPT effective in the treatment of conditions like seborrhoeic dermatitis and dandruff .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ZnPT. Its low solubility in water makes it suitable for use in outdoor paints and other products that protect against mildew and algae . A risk of continuous leaching from boat paint may cause environmental toxicity . It is also decomposed by ultraviolet light slowly, providing years of protection in direct sunlight .

Biochemische Analyse

Biochemical Properties

Zinc pyrithione interacts with various biomolecules, contributing to its diverse biochemical roles. It has been found to increase the cellular levels of copper, which damages iron-sulfur protein clusters that are vital for fungal metabolism . This mechanism underlies the fungistatic and bacteriostatic properties of zinc pyrithione, inhibiting the division of fungal and bacterial cells .

Cellular Effects

Zinc pyrithione has significant effects on various types of cells and cellular processes. It has been found to induce cytotoxicity in terms of parameters of oxidative stress and neurotoxicity in certain organisms . Moreover, it has been reported to cause a decrease in phosphoenolpyruvate carboxykinase (PEPCK) expression in mussel digestive glands, suggesting that altered energy metabolism may also be related to the effects of zinc pyrithione .

Molecular Mechanism

At the molecular level, zinc pyrithione exerts its effects through several mechanisms. It has been found to activate key molecules implicated in cell signaling to maintain glucose homeostasis in mouse and human skeletal muscle cells . Furthermore, zinc pyrithione has been identified as a catalyst for oxidative stress, contributing to various indicators of male infertility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc pyrithione change over time. For instance, it has been found to cause an early appearance of cytoplasmic zinc-specific foci with corresponding accumulation of zinc first in mitochondria and later in lysosomes . This suggests that zinc pyrithione may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of zinc pyrithione vary with different dosages in animal models. For instance, it has been found to induce a remarkable reduction in testosterone levels, instigate the disruption of acrosomal membrane integrity, and give rise to deformities within the spermatozoa in zebrafish samples .

Metabolic Pathways

Zinc pyrithione is involved in several metabolic pathways. It has been found to stimulate glucose oxidation and glycemic control by modulating the insulin signaling pathway in human and mouse skeletal muscle cell lines .

Transport and Distribution

Zinc pyrithione is transported and distributed within cells and tissues in a specific manner. It works by restricting ATP synthesis in prokaryotic cells and hindering membrane transport in bacteria .

Subcellular Localization

The subcellular localization of zinc pyrithione and its effects on activity or function are significant. For instance, in human coronary artery endothelial cells, ZIP2 was localized to intracellular bodies and ZIP12 to lamellipodia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Oxidation of 2-chloropyridine: The process begins with the oxidation of 2-chloropyridine using hydrogen peroxide in the presence of a catalyst to form 2-chloropyridine nitrogen oxide.

Sulfhydrylation: The 2-chloropyridine nitrogen oxide is then reacted with a sulfhydrylation reagent to produce 2-chloropyridine nitrogen oxide mercapto sodium salt.

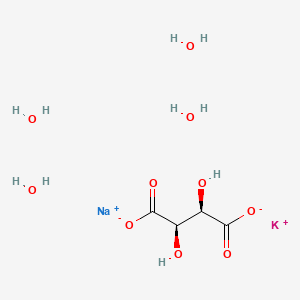

Industrial Production Methods: Pyrithione Zinc is produced industrially by reacting sodium pyrithione with zinc sulfate. This process involves the oxidation of 2-chloropyridine followed by mercaptization to form sodium pyrithione, which is then precipitated with zinc sulfate .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Pyrithione Zinc can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can also be reduced under specific conditions, although this is less common.

Substitution: this compound can participate in substitution reactions, where the pyrithione ligands can be replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.

Reducing Agents: Various reducing agents can be employed, depending on the desired reaction.

Chelating Agents: Zinc salts are used in the chelation process to form zinc pyrithione.

Major Products:

Oxidation Products: Oxidized derivatives of zinc pyrithione.

Reduction Products: Reduced forms of the compound.

Substitution Products: Compounds where the pyrithione ligands are replaced by other ligands.

Wissenschaftliche Forschungsanwendungen

Chemistry: Pyrithione Zinc is used as a biocide in various chemical formulations, including antifouling paints and coatings .

Biology: In biological research, zinc pyrithione is studied for its antimicrobial properties and its effects on cellular processes .

Medicine: this compound is widely used in medicinal products for the treatment of dandruff, seborrhoeic dermatitis, psoriasis, eczema, and other skin conditions . It is also being explored for its potential in treating epilepsy by activating potassium channels .

Industry: this compound is used in the production of outdoor paints, sponges, and textiles due to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Piroctone Olamine: An alternative to zinc pyrithione, used in anti-dandruff shampoos.

Selenium Disulfide: Another compound used for treating dandruff and seborrhoeic dermatitis.

Ketoconazole: An antifungal agent used in medicated shampoos.

Uniqueness: Pyrithione Zinc is unique due to its dual fungistatic and bacteriostatic properties, making it effective against a wide range of pathogens . Its low solubility in water also makes it suitable for long-lasting applications in outdoor paints and coatings .

Eigenschaften

IUPAC Name |

zinc;1-oxidopyridin-1-ium-2-thiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,8H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPSWLRZXRHDNX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)[S-])[O-].C1=CC=[N+](C(=C1)[S-])[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ZINC PYRITHIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc pyrithione is a fine beige granules. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ZINC PYRITHIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ZINC PYRITHIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.782 at 25 °C, Bulk density: 0.35; particle size: 80 to less than 20 u | |

| Details | Trochimowicz HJ et al; Patty's Toxicology. (2007). New York, NY: John Wiley & Sons, Inc. Alkylpyridines and Miscellaneous Organic Nitrogen Compounds. On-line posting date: 16 April 2001 | |

| Record name | Pyrithione zinc | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder | |

CAS No. |

13463-41-7 | |

| Record name | ZINC PYRITHIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc, bis[1-(hydroxy-.kappa.O)-2(1H)-pyridinethionato-.kappa.S2]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrithione zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrithione zinc | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

240 °C, decomposes | |

| Details | Trochimowicz HJ et al; Patty's Toxicology. (2007). New York, NY: John Wiley & Sons, Inc. Alkylpyridines and Miscellaneous Organic Nitrogen Compounds. On-line posting date: 16 April 2001 | |

| Record name | Pyrithione zinc | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B7908152.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B7908188.png)

![2,3-dihydroxybutanedioic acid;[(R)-[3-[1-(dimethylamino)ethyl]phenyl]-ethyl-methylazaniumyl]formate](/img/structure/B7908196.png)

![(3S,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol](/img/structure/B7908198.png)